molecular formula C13H18OS B13487292 1-(Tert-butylthio)-3-phenylpropan-2-one

1-(Tert-butylthio)-3-phenylpropan-2-one

Cat. No.: B13487292
M. Wt: 222.35 g/mol
InChI Key: FTZORJNJXCLFCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Tert-butylthio)-3-phenylpropan-2-one is an organic compound characterized by the presence of a tert-butylthio group attached to a phenylpropanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Tert-butylthio)-3-phenylpropan-2-one typically involves the reaction of a phenylpropanone derivative with tert-butylthiol. One common method is the nucleophilic substitution reaction where the thiol group replaces a leaving group on the phenylpropanone. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to deprotonate the thiol, enhancing its nucleophilicity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(Tert-butylthio)-3-phenylpropan-2-one can undergo various chemical reactions, including:

    Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the phenylpropanone backbone can be reduced to form alcohols.

    Substitution: The tert-butylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or alkoxides can be used in the presence of a base.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenylpropanone derivatives.

Scientific Research Applications

1-(Tert-butylthio)-3-phenylpropan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe to study biological pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(Tert-butylthio)-3-phenylpropan-2-one exerts its effects depends on the specific reaction or application. In biological systems, it may interact with enzymes or receptors, altering their activity. The tert-butylthio group can provide steric hindrance or electronic effects that influence the compound’s reactivity and interactions.

Comparison with Similar Compounds

  • 1-(Methylthio)-3-phenylpropan-2-one
  • 1-(Ethylthio)-3-phenylpropan-2-one
  • 1-(Isopropylthio)-3-phenylpropan-2-one

Uniqueness: 1-(Tert-butylthio)-3-phenylpropan-2-one is unique due to the presence of the bulky tert-butylthio group, which can significantly influence its chemical reactivity and interactions compared to its smaller alkylthio counterparts. This makes it particularly useful in applications where steric effects are important.

Properties

Molecular Formula

C13H18OS

Molecular Weight

222.35 g/mol

IUPAC Name

1-tert-butylsulfanyl-3-phenylpropan-2-one

InChI

InChI=1S/C13H18OS/c1-13(2,3)15-10-12(14)9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3

InChI Key

FTZORJNJXCLFCS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SCC(=O)CC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.